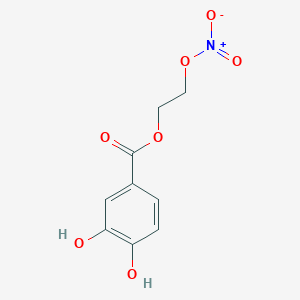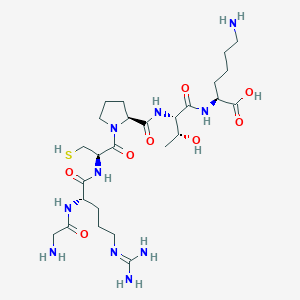![molecular formula C14H14Cl2N2 B14209365 1,2-Bis[4-(chloromethyl)phenyl]hydrazine CAS No. 827340-17-0](/img/structure/B14209365.png)
1,2-Bis[4-(chloromethyl)phenyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis[4-(chloromethyl)phenyl]hydrazine is an organic compound with the molecular formula C14H14Cl2N2. It is characterized by the presence of two chloromethyl groups attached to a phenyl ring, which are further connected by a hydrazine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[4-(chloromethyl)phenyl]hydrazine typically involves the reaction of 4-chloromethylbenzyl chloride with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis[4-(chloromethyl)phenyl]hydrazine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of azides, nitriles, or substituted amines.
Oxidation: Formation of hydrazones or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1,2-Bis[4-(chloromethyl)phenyl]hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 1,2-Bis[4-(chloromethyl)phenyl]hydrazine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl groups can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. The hydrazine moiety can also participate in redox reactions, generating reactive intermediates that can further interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis[4-(bromomethyl)phenyl]hydrazine: Similar structure but with bromine atoms instead of chlorine.
1,2-Bis[4-(methyl)phenyl]hydrazine: Lacks the halogen atoms, resulting in different reactivity.
1,2-Bis[4-(nitromethyl)phenyl]hydrazine: Contains nitro groups, leading to different chemical properties and applications.
Uniqueness
1,2-Bis[4-(chloromethyl)phenyl]hydrazine is unique due to the presence of chloromethyl groups, which provide a versatile platform for further chemical modifications.
Eigenschaften
CAS-Nummer |
827340-17-0 |
|---|---|
Molekularformel |
C14H14Cl2N2 |
Molekulargewicht |
281.2 g/mol |
IUPAC-Name |
1,2-bis[4-(chloromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C14H14Cl2N2/c15-9-11-1-5-13(6-2-11)17-18-14-7-3-12(10-16)4-8-14/h1-8,17-18H,9-10H2 |
InChI-Schlüssel |
VQDLYKXQZYOCNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCl)NNC2=CC=C(C=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,2-Diazaborolidine, 2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14209284.png)

![Pyrimidine, 5-(4-chlorophenyl)-2-[(1-cyclopentyl-4-piperidinyl)oxy]-](/img/structure/B14209292.png)
![5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one](/img/structure/B14209296.png)

![3-{2-[(4-Methylbenzene-1-sulfonyl)methylidene]pyrrolidin-1-yl}propan-1-ol](/img/structure/B14209302.png)
![(2S)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B14209311.png)

![Benzamide, N-[2-(pentafluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14209319.png)


![2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14209346.png)
![1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14209351.png)

